[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride” is a chemical compound with the molecular formula C7H11BrClN3 . It has an average mass of 252.539 Da and a monoisotopic mass of 250.982483 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a cyclopropyl group and a methanamine group . The pyrazole ring is substituted with a bromine atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.54 . Other physical and chemical properties such as melting point, boiling point, and density could not be found in the available data .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives has been a subject of interest due to their potential applications in medicinal chemistry. For instance, brominated trihalomethylenones have been explored as versatile precursors to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through a cyclocondensation reaction with hydrazine monohydrate in ethanol. This methodology also enabled the formation of 3-azidomethyl-5-ethoxycarbonyl-1H-pyrazole and subsequent reduction to 3-aminomethyl-1H-pyrazole-5-carboxyethyl ester, demonstrating the compound's utility in generating pyrazole derivatives with potential pharmaceutical applications (Martins et al., 2013).
Palladium-Catalyzed Direct Arylations
Pyrazole derivatives bearing a cyclopropyl group at the C3-position have shown efficacy in palladium-catalyzed direct arylations. These couplings employed air-stable PdCl(C3H5)(dppb) catalysts, yielding regioselectively C4-arylated pyrazoles without decomposing the cyclopropyl unit. This highlights the compound's role in facilitating efficient and selective synthesis of arylated pyrazoles, which are valuable in developing pharmaceuticals and materials science (Sidhom et al., 2018).
Anticancer and Antimicrobial Applications
Pyrazole derivatives have also been investigated for their anticancer and antimicrobial properties. For example, a study on the synergistic effect of pyrazole derivatives with doxorubicin in the Claudin-low breast cancer subtype demonstrated promising results. The combination of these compounds with doxorubicin exhibited a significant synergistic effect, emphasizing the potential of pyrazole derivatives in enhancing the efficacy of conventional chemotherapy for difficult-to-treat cancer subtypes (Saueressig et al., 2018).
Molecular Docking Studies
Molecular docking studies of pyrazole derivatives have identified their potential as multitarget directed ligands for treating Alzheimer's disease, showcasing their inhibitory properties against acetylcholinesterase and monoamine oxidase. This underscores the versatility of pyrazole derivatives synthesized from [1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride in addressing complex diseases through a multi-targeted approach (Kumar et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-(4-bromopyrazol-1-yl)cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.ClH/c8-6-3-10-11(4-6)7(5-9)1-2-7;/h3-4H,1-2,5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZHSFMJDDTKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2C=C(C=N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.